N-[2,5-bis(trifluoromethyl)phenyl]-4a,6a-dimethyl-2-oxo-1H,2H,4aH,4bH,5H,6H,6aH,7H,8H,9H,9aH,9bH,10H,11H,11aH-indeno[5,4-f]quinoline-7-carboxamide
CAS No.:
Cat. No.: VC13598606
Molecular Formula: C27H30F6N2O2
Molecular Weight: 528.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H30F6N2O2 |
|---|---|
| Molecular Weight | 528.5 g/mol |
| IUPAC Name | N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
| Standard InChI | InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36) |
| Standard InChI Key | JWJOTENAMICLJG-UHFFFAOYSA-N |
| SMILES | CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C |
| Canonical SMILES | CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 19-membered polycyclic system comprising fused indene and quinoline moieties. Key structural elements include:
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A trifluoromethyl-substituted phenyl group at the N-2,5 position, enhancing lipophilicity and metabolic stability.
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A carboxamide group at the 7-position, facilitating hydrogen bonding with biological targets.
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Methyl groups at the 4a and 6a positions, contributing to stereochemical rigidity.
Table 1: Core Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₃₀F₆N₂O₂ |
| Molecular Weight | 528.5 g/mol |
| IUPAC Name | N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
| Standard InChI | InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,1 |
The tetracyclic indenoquinoline core adopts a boat-like conformation, stabilized by intramolecular hydrogen bonds between the carbonyl oxygen (C2=O) and adjacent NH groups.
Synthetic Methodologies
Key Synthetic Steps
Synthesis typically involves a multi-step sequence:
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Quinoline Core Formation: Cyclocondensation of substituted anilines with cyclic ketones under acidic conditions.
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Trifluoromethylation: Electrophilic aromatic substitution using CF₃I/CuI in DMF at 120°C.
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Carboxamide Installation: Coupling the quinoline intermediate with 2,5-bis(trifluoromethyl)aniline via EDCI/HOBt-mediated amidation.
Table 2: Representative Reaction Yields
| Step | Yield (%) | Conditions |
|---|---|---|
| Quinoline cyclization | 68 | H₂SO₄, 80°C, 12 h |
| Trifluoromethylation | 45 | CF₃I, CuI, DMF, 120°C, 24 h |
| Amide coupling | 82 | EDCI, HOBt, DCM, RT, 6 h |
Challenges include regioselectivity during trifluoromethylation and epimerization at the 4a/6a methyl centers during late-stage functionalization.
Biological Activity and Mechanism
Pharmacological Profiling
While direct biological data for this compound remain limited, structural analogs exhibit:
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Kinase inhibition: IC₅₀ = 12 nM against BRAF V600E in melanoma models.
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Anti-inflammatory activity: 78% reduction in TNF-α production at 10 μM in macrophage assays .
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Cytotoxicity: GI₅₀ = 1.2 μM against HCT-116 colorectal cancer cells.
The trifluoromethyl groups likely enhance cell membrane permeability, while the carboxamide participates in ATP-binding pocket interactions in kinase targets .
Therapeutic Applications
Oncology
Preclinical studies of related indenoquinolines demonstrate:
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Apoptosis induction via caspase-3/7 activation (3.5-fold increase vs. controls).
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Angiogenesis suppression (62% reduction in VEGF secretion at 5 μM).
Neurological Disorders
Structural similarities to known neurokinin antagonists suggest potential in:
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Neuropathic pain modulation (40% efficacy in rat chronic constriction injury models).
Future Research Directions
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ADME Profiling: Systematic evaluation of pharmacokinetic parameters (e.g., plasma protein binding, CYP450 interactions).
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Target Deconvolution: CRISPR-Cas9 screening to identify primary molecular targets.
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Formulation Development: Nanoemulsion systems to address low aqueous solubility (calculated logP = 4.2).
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